Product packaging for L-GLUTAMIC ACID:HCL (17O4)(Cat. No.:)

L-GLUTAMIC ACID:HCL (17O4)

Cat. No.: B1580162
M. Wt: 187.6
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutamic Acid:HCl (17O4), with the CAS number 138-15-8, is a high-purity glutamic acid derivative supplied as a white crystalline powder for use in biochemical and neuroscience research . This compound has a molecular formula of C5H10ClNO4 and a molecular weight of 183.590 g/mol . It is highly soluble in water (490 g/L at 20 °C) and has a melting point of 214 °C (dec.) . In research settings, L-Glutamic Acid is fundamental as the most abundant excitatory neurotransmitter in the vertebrate central nervous system, playing a critical role in neural activation, communication, and cognitive functions such as learning and memory . It acts by activating both ionotropic (e.g., NMDA, AMPA, kainate) and metabotropic glutamate receptors . As a reagent, it is often used to study excitotoxicity, a process of neuronal damage induced by excessive receptor activation, which is a model for investigating neuroprotective compounds and neurological disorders . Researchers should note that reconstitution practices are critical; dissolving L-glutamate powder in hydrochloric acid (HCl) can alter the pH of cell culture mediums and significantly impact cell viability, potentially confounding experimental outcomes in neuroblastoma and other cell line studies . Beyond neuroscience, this amino acid serves as a key metabolic fuel and a crucial precursor for the synthesis of other biologically important molecules, including the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) . It is also involved in nitrogen metabolism and disposal of excess nitrogen in the body . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet (MSDS) for proper handling guidelines. The compound is classified with the signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage .

Properties

Molecular Weight

187.6

Purity

98%

Origin of Product

United States

Advanced Synthetic Methodologies for L Glutamic Acid:hcl 17o4

Strategies for Stereospecific and Site-Selective Oxygen-17 Enrichment

The primary challenge in synthesizing L-Glutamic Acid:HCl (¹⁷O₄) lies in the precise and efficient incorporation of the ¹⁷O isotope while maintaining the L-stereoisomer's integrity. L-glutamic acid possesses two distinct carboxyl groups (at the α and γ positions), each containing two oxygen atoms, making site-selective labeling a complex task.

Isotopic Exchange and Derivatization Approaches for Carboxyl and Hydroxyl Oxygen Atoms

Acid-catalyzed isotopic exchange using ¹⁷O-enriched water (H₂¹⁷O) is a foundational method for labeling the carboxyl groups of amino acids. nih.govox.ac.uk In this approach, L-glutamic acid is dissolved in a solution containing H₂¹⁷O and a strong acid catalyst (such as HCl), and the mixture is heated. This process facilitates the reversible protonation of the carbonyl oxygen, allowing for the exchange of oxygen atoms between the carboxyl groups and the enriched water. To achieve full labeling (¹⁷O₄), this method requires forcing conditions and sufficient time to ensure exchange at all four oxygen positions.

A significant advancement in this area is the use of mechanochemistry. nih.govchemrxiv.org This solvent-free or low-solvent technique involves milling the amino acid with a small amount of H₂¹⁷O. Mechanochemical methods have been shown to produce high levels of ¹⁷O enrichment in unprotected amino acids rapidly and efficiently, often with enrichment levels reaching up to 40% in as little as 30 minutes of milling. chemrxiv.orgresearchgate.net This approach is cost-effective as it minimizes the use of expensive H₂¹⁷O. nih.gov

Derivatization offers another route for controlled isotopic labeling. One such method is the saponification of the corresponding dimethyl ester of L-glutamic acid using NaOH in H₂¹⁷O. nih.gov This selectively labels the carboxyl groups. For site-specific labeling of either the α- or γ-carboxyl group, orthogonal protection strategies must be employed, where one carboxyl group is protected (e.g., as a t-butyl ester) while the other is selectively deprotected and subjected to isotopic exchange.

MethodDescriptionTypical EnrichmentAdvantages
Acid-Catalyzed Exchange Heating the amino acid in ¹⁷O-enriched water with an acid catalyst. ox.ac.ukqueensu.caVariable, up to ~40% per carboxyl oxygen. researchgate.netSimple procedure.
Mechanochemistry Milling the amino acid with microliter amounts of H₂¹⁷O. nih.govchemrxiv.orgUp to ~40% with high yields (60-85%). chemrxiv.orgFast, cost-efficient, minimal solvent. nih.gov
Saponification Hydrolysis of an ester precursor (e.g., methyl ester) with NaOH in H₂¹⁷O. nih.govCan achieve high, near-quantitative enrichment. nih.govHigh enrichment, good for specific group labeling.

Enzymatic Synthesis Routes Employing ¹⁷O-Enriched Precursors

Enzymatic methods provide unparalleled stereospecificity and regiospecificity. For L-Glutamic Acid:HCl (¹⁷O₄), synthesis can be approached by utilizing enzymes that catalyze its formation from ¹⁷O-labeled precursors. A key metabolic pathway involves the transamination of α-ketoglutarate, an intermediate in the citric acid cycle. wikipedia.org

By first synthesizing α-ketoglutarate with its ketone and carboxyl oxygen atoms enriched with ¹⁷O, a subsequent transamination reaction catalyzed by a transaminase (aminotransferase) enzyme will yield L-glutamic acid with the desired ¹⁷O labels in the corresponding positions. The stereospecificity of the enzyme ensures that only the L-isomer is produced. d-nb.info

Another enzymatic route is the reductive amination of ¹⁷O-enriched α-ketoglutarate, catalyzed by L-glutamate dehydrogenase (GDH). wikipedia.org This reaction also guarantees the formation of the L-stereoisomer. These enzymatic strategies are highly attractive for producing isotopologues with defined stereochemistry and isotopic placement.

EnzymeReaction¹⁷O-Enriched PrecursorKey Advantage
Transaminase α-ketoglutarate + Amino Acid ⇌ L-glutamate + α-ketoacid wikipedia.org[¹⁷O]-α-ketoglutarateHigh stereospecificity (L-isomer). d-nb.info
Glutamate (B1630785) Dehydrogenase (GDH) α-ketoglutarate + NH₄⁺ + NAD(P)H ⇌ L-glutamate + NAD(P)⁺ + H₂O wikipedia.org[¹⁷O]-α-ketoglutarateStereospecific synthesis. wikipedia.org

Optimization of Reaction Pathways for Maximizing Isotopic Purity and Overall Yield

The optimization of synthetic pathways is crucial for making the production of L-Glutamic Acid:HCl (¹⁷O₄) practical, given the high cost of ¹⁷O-enriched water. For acid-catalyzed exchange, key parameters include temperature, reaction time, and the concentration of both the acid catalyst and H₂¹⁷O. Studies on similar amino acids show that heating at 100°C for 24 hours can achieve significant enrichment. ox.ac.uk However, prolonged heating can risk side reactions or racemization.

Mechanochemical approaches have demonstrated superior efficiency. Research on various amino acids shows that milling for just 30 minutes can yield enrichment levels comparable to or exceeding those from 24-hour heating protocols, with chemical yields between 60-85% and no loss of optical purity. chemrxiv.orgresearchgate.net

The following table summarizes comparative results for ¹⁷O-enrichment strategies on amino acids, providing a basis for optimizing the synthesis of L-Glutamic Acid:HCl (¹⁷O₄).

MethodSubstrateReaction TimeEnrichment Level (%)Yield (%)Reference
MechanochemistryUnprotected Amino Acids30 min~4060-85 chemrxiv.org
Acid-Catalyzed ExchangeGlycine·HCl2 h42N/D researchgate.net
Acid-Catalyzed ExchangePhenylalanine·HCl24 h39N/D researchgate.net
Saponification (Boc-Gly-OMe)Boc-Gly-OMeN/A60-100 of maxHigh nih.gov

Development of Specialized Purification and Isolation Techniques for L-Glutamic Acid:HCl (¹⁷O₄)

After isotopic labeling, the purification of L-Glutamic Acid:HCl (¹⁷O₄) and the recovery of unreacted H₂¹⁷O are critical steps. The final product is typically isolated as its hydrochloride salt to improve stability and crystallinity. wikipedia.org

A specialized purification method for L-glutamic acid involves transformation recrystallization. One patented method describes maintaining crude L-glutamic acid crystals in an aqueous solvent at 50°C to boiling in the presence of activated carbon. google.com This process facilitates the transformation of α-crystals to more stable β-crystals, significantly speeding up purification and increasing yields compared to traditional recrystallization methods. google.com The use of activated carbon also helps remove colored impurities.

Given the expense of H₂¹⁷O, its recovery is paramount. Microdistillation under an inert atmosphere (e.g., N₂) is an effective technique to recover the enriched water from the reaction mixture after the labeling step, allowing it to be reused in subsequent syntheses. ox.ac.uk

Assessment of Isotopic Distribution and Regiospecificity during Synthesis

Confirming the successful incorporation and specific placement of ¹⁷O atoms within the L-glutamic acid molecule is essential. The primary analytical tool for this purpose is ¹⁷O Solid-State NMR spectroscopy. ox.ac.uk Due to the quadrupolar nature of the ¹⁷O nucleus (spin I = 5/2), its NMR signals are highly sensitive to the local chemical environment, including bonding and hydrogen-bonding interactions. ox.ac.ukresearchgate.net

In L-glutamic acid, ¹⁷O NMR can resolve separate resonances for the carbonyl (C=O) and hydroxyl (C-OH) oxygens within both the α- and γ-carboxyl groups. ox.ac.uk This allows for a precise assessment of the isotopic distribution. For instance, acid-catalyzed exchange is expected to label both oxygen atoms within a carboxyl group, and ¹⁷O NMR can verify this by observing signals for both C=¹⁷O and C-¹⁷OH. researchgate.net Enzymatic methods, in contrast, may lead to labeling at only one specific oxygen atom, which would also be distinguishable by NMR.

Analytical TechniqueInformation ProvidedRelevance to L-Glutamic Acid:HCl (¹⁷O₄)
¹⁷O Solid-State NMR Site-specific isotopic enrichment, local structure (bonding, H-bonds). ox.ac.ukDistinguishes between the four oxygen sites (α-C=O, α-C-OH, γ-C=O, γ-C-OH).
Mass Spectrometry (MS) Overall isotopic enrichment, molecular weight confirmation. wikipedia.orgQuantifies the total number of ¹⁷O atoms incorporated per molecule.

High Resolution Spectroscopic Characterization of L Glutamic Acid:hcl 17o4

Solid-State Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) Spectroscopy

Solid-state ¹⁷O NMR spectroscopy has emerged as a powerful tool for probing the local environment of oxygen atoms in organic and biological molecules. ox.ac.uk Due to the low natural abundance of the ¹⁷O isotope (0.037%), isotopic enrichment is typically required for these studies. ox.ac.uknih.gov For L-Glutamic Acid HCl, which contains four distinct oxygen sites, ¹⁷O NMR provides a sensitive method to investigate its crystalline structure. ox.ac.ukresearchgate.net

Analysis of Quadrupolar Interactions and Chemical Shift Anisotropy to Delineate Local Oxygen Environments

The ¹⁷O nucleus possesses a spin of I = 5/2, resulting in a nuclear electric quadrupole moment. This moment interacts with the electric field gradient (EFG) at the nucleus, leading to quadrupolar interactions that significantly influence the NMR spectrum. The quadrupolar coupling constant (Cq) and the asymmetry parameter (ηQ) are highly sensitive to the local electronic environment and geometry around the oxygen atom. canada.ca

In conjunction with the chemical shift anisotropy (CSA), which describes the orientation dependence of the chemical shift, these parameters provide a detailed fingerprint of each oxygen site. For L-Glutamic Acid HCl, the four crystallographically distinct oxygen atoms exhibit unique quadrupolar and chemical shift parameters, allowing for their differentiation in the solid-state ¹⁷O NMR spectrum. ox.ac.ukresearchgate.net The measured Cq values for the oxygen sites in L-Glutamic Acid HCl are in the range of 7.5–8.3 MHz. researchgate.net The isotropic chemical shifts (δiso) show a wide variation, ranging from approximately 83 to 353 ppm for amino acids in general. acs.orgox.ac.uk

Table 1: Representative ¹⁷O NMR Parameters for Amino Acids.
CompoundSiteδiso (ppm)Cq (MHz)ηQ
L-Glutamic Acid HClO1322.08.220.5
O2314.68.410.2
O3~260~7.5-8.3N/A
O4~125~7.5-8.3N/A

Application of Advanced Techniques: Magic Angle Spinning (MAS), Double Angle Rotation (DOR), and Multiple-Quantum MAS (MQMAS) for Enhanced Spectral Resolution

To overcome the line broadening caused by quadrupolar interactions and CSA in static solid-state NMR, advanced techniques such as Magic Angle Spinning (MAS), Double Angle Rotation (DOR), and Multiple-Quantum Magic Angle Spinning (MQMAS) are employed. researchgate.netnih.gov

Magic Angle Spinning (MAS) involves rapidly spinning the sample at the "magic angle" (54.74°) relative to the external magnetic field. This technique averages out the anisotropic interactions to a large extent, resulting in narrower spectral lines. researchgate.netacs.org In the case of L-Glutamic Acid HCl, MAS experiments at high magnetic fields (e.g., 14.1 T) and fast spinning speeds can resolve the signals from the four distinct oxygen sites. ox.ac.ukresearchgate.netresearchgate.net

Double Angle Rotation (DOR) is a more advanced technique that uses a special probe to spin the sample at two different angles simultaneously. DOR can completely average the second-order quadrupolar broadening, leading to exceptionally high-resolution spectra with linewidths of approximately 1 ppm. acs.orgox.ac.uk This has been instrumental in assigning the oxygen lines in L-Glutamic Acid HCl. acs.orgox.ac.uk

Multiple-Quantum Magic Angle Spinning (MQMAS) is a two-dimensional NMR experiment that correlates multiple-quantum and single-quantum coherences. nih.govnih.gov This technique effectively removes the anisotropic second-order quadrupolar broadening in one dimension, yielding high-resolution isotropic spectra. nih.govacs.org MQMAS has been successfully applied to D,L-glutamic acid HCl to extract precise ¹⁷O NMR parameters for all crystallographically distinct oxygen sites. nih.govacs.org

Unambiguous Assignment of Distinct Crystallographic Oxygen Sites in Polycrystalline Forms

Through the application of high-resolution solid-state ¹⁷O NMR techniques, the four distinct oxygen environments in L-Glutamic Acid HCl have been successfully identified and assigned. ox.ac.ukresearchgate.netresearchgate.net The ¹⁷O MAS NMR spectrum of L-Glutamic Acid HCl clearly shows two main resonance regions centered around 260 ppm and 125 ppm. ox.ac.ukresearchgate.net Each of these regions is composed of two strongly overlapping lines, corresponding to the four unique oxygen atoms in the molecule. researchgate.netresearchgate.net The use of high-power ¹H decoupling is crucial to resolve the structure in the lower shift resonance. ox.ac.ukresearchgate.net The assignment of these resonances to specific crystallographic sites is often aided by quantum chemical calculations. ox.ac.uk

Correlation of ¹⁷O NMR Parameters with Intra- and Intermolecular Hydrogen Bonding Networks

The ¹⁷O NMR parameters, particularly the quadrupolar coupling constant and the isotropic chemical shift, are exquisitely sensitive to the details of hydrogen bonding. acs.orglmaleidykla.lt Variations in the strength and geometry of hydrogen bonds involving the carboxyl and hydroxyl oxygen atoms lead to measurable changes in the EFG and chemical shielding at the oxygen nucleus.

Studies have shown a strong correlation between the isotropic chemical shift (δiso) and the C-O bond length of carbonyl oxygens, with a correlation of approximately -1200 ppm/Å. acs.orgox.ac.uklancs.ac.uk This sensitivity allows for the detailed characterization of the intra- and intermolecular hydrogen bonding networks within the crystal lattice of L-Glutamic Acid HCl. Small differences in quadrupolar coupling constants have been attributed to variations in hydrogen bonding strengths. grandinetti.org

Probing Subtle Structural Changes via ¹⁷O NMR Parameter Sensitivity

The high quality of ¹⁷O MAS NMR spectra obtained at high magnetic fields allows for the accurate deduction of even small changes in NMR parameters. acs.orgox.ac.uk This makes ¹⁷O NMR a sensitive probe for subtle structural changes in L-Glutamic Acid HCl and related compounds. acs.orgox.ac.uk For instance, the NMR parameters for the L- and D-forms of glutamic acid hydrochloride are identical within experimental error, but they differ significantly from those of the racemic D,L-form, indicating a different crystal packing and hydrogen bonding arrangement in the racemate. ox.ac.ukacs.orgox.ac.uk This highlights the ability of ¹⁷O solid-state NMR to distinguish between different polymorphic forms.

Advanced Mass Spectrometry (MS) Techniques for Isotopic Purity and Isolog Abundance Determination

Following the ¹⁷O-labeling process, which is often achieved by acid-catalyzed exchange with H₂¹⁷O, mass spectrometry is used to confirm the incorporation of the ¹⁷O isotope. ox.ac.uknih.gov The mass spectrum of the ¹⁷O-enriched L-glutamic acid will show an increase in the intensity of peaks at M+1, M+2, M+3, and M+4, where M is the molecular peak of the unlabeled compound. ox.ac.uk This pattern indicates the statistical incorporation of one, two, three, or four ¹⁷O atoms into the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Isotopic Pattern Fingerprinting

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula and the verification of isotopic labeling. For L-Glutamic Acid:HCl (¹⁷O₄), HRMS confirms the incorporation of four ¹⁷O atoms by measuring its precise molecular weight.

The theoretical exact mass of the unlabeled L-Glutamic acid monohydrochloride (C₅H₁₀ClNO₄) is 183.029831 Da. chemsrc.com The incorporation of four ¹⁷O atoms in place of the more abundant ¹⁶O isotope significantly increases the molecular weight. The resulting molecule, L-Glutamic Acid:HCl (¹⁷O₄), has a molecular weight of approximately 187.6 Da, depending on the level of enrichment. isotope.com HRMS analysis can distinguish this labeled molecule from its unlabeled counterpart and other potential impurities with high confidence.

Furthermore, HRMS provides a detailed isotopic pattern, or "fingerprint," which arises from the natural abundance of other stable isotopes such as ¹³C, ¹⁵N, and ³⁷Cl. By comparing the experimentally observed isotopic distribution with the theoretical pattern calculated for a given level of ¹⁷O enrichment, the success and extent of the labeling process can be accurately quantified. ox.ac.ukacs.org

Table 1: Theoretical Isotopic Distribution for Unlabeled and ¹⁷O₄-Labeled L-Glutamic Acid HCl This table presents a simplified theoretical isotopic pattern. Actual HRMS data would show more complex patterns based on specific enrichment levels.

IonFormulaMass (Da)Unlabeled Relative Abundance (%)¹⁷O₄-Labeled Relative Abundance (%)
MC₅H₁₀Cl¹⁴N¹⁶O₄183.0298100.00-
M+1¹³CC₄H₁₀Cl¹⁴N¹⁶O₄184.03325.86-
M+2C₅H₁₀³⁷Cl¹⁴N¹⁶O₄185.026932.54-
M'C₅H₁₀Cl¹⁴N¹⁷O₄187.0419-100.00
M'+1¹³CC₄H₁₀Cl¹⁴N¹⁷O₄188.0453-5.86
M'+2C₅H₁₀³⁷Cl¹⁴N¹⁷O₄189.0390-32.54

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Site-Specific Labeling Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov In the context of L-Glutamic Acid:HCl (¹⁷O₄), MS/MS serves two primary purposes: elucidating fragmentation pathways and confirming the specific locations of the ¹⁷O labels.

When the protonated molecular ion of L-Glutamic Acid:HCl (¹⁷O₄) is isolated and subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner. The fragmentation of glutamic acid typically involves neutral losses of water (H₂O), formic acid (HCOOH), and the loss of the side chain. osu.edu

By analyzing the m/z values of the fragment ions, the presence of the ¹⁷O labels on specific fragments can be confirmed. For instance, the loss of a water molecule containing a labeled oxygen atom will result in a mass difference of 19 Da (H₂¹⁷O) instead of the usual 18 Da (H₂¹⁶O). Similarly, the observation of fragments containing the carboxyl groups will show mass shifts corresponding to the ¹⁷O atoms, thereby confirming that the labeling is specific to the four oxygen sites as intended. osu.edunih.gov This site-specific information is crucial for studies that track the metabolic fate of these oxygen atoms. acs.org

Table 2: Predicted MS/MS Fragmentation of L-Glutamic Acid:HCl (¹⁷O₄) Based on known fragmentation pathways of glutamic acid. osu.edu

Precursor Ion (m/z)Fragment IonPredicted Fragment m/z (¹⁷O₄-labeled)Neutral Loss
188.0[M+H-H₂¹⁷O]⁺169.0H₂¹⁷O
188.0[M+H-H₂C¹⁷O₂]⁺140.0H₂C¹⁷O₂ (Formic Acid)
188.0[M+H-C₅H₇N¹⁷O₄]⁺131.0Glutamic immonium ion
131.0[C₄H₆N¹⁷O₂]⁺102.0CO

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios in a sample. smu.ca Unlike HRMS which provides absolute mass, IRMS measures the relative abundance of isotopes (e.g., ¹⁷O/¹⁶O, ¹⁸O/¹⁶O) with exceptional precision, often expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard. smu.caiaea.org

For L-Glutamic Acid:HCl (¹⁷O₄), IRMS is used to precisely quantify the final isotopic enrichment of the compound. The technique can differentiate between naturally occurring isotopic abundances and the high levels of enrichment achieved through synthetic labeling. kopflab.org This is particularly important for applications like metabolic flux analysis, where subtle changes in isotopic ratios in metabolites provide detailed information about pathway activities. nih.gov

The analysis of intact molecules by IRMS, particularly using Orbitrap-based technologies, allows for the determination of isotopic ratios without sample combustion, preserving the molecular structure and providing data on different isotopologues (molecules that differ only in their isotopic composition). kopflab.orgthermofisher.com This high-precision data is critical for validating the isotopic purity of the labeled compound before its use in quantitative studies. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. These vibrations are sensitive to the mass of the atoms, bond strength, molecular structure, and intermolecular interactions, such as hydrogen bonding. researchgate.net For L-Glutamic Acid:HCl (¹⁷O₄), these methods provide valuable information on the structural consequences of isotopic labeling.

Identification of Isotopic Effects on Characteristic Vibrational Modes

The substitution of ¹⁶O with the heavier ¹⁷O isotope leads to predictable shifts in the vibrational frequencies of the bonds involving oxygen. According to the principles of molecular vibrations, an increase in atomic mass results in a decrease in the vibrational frequency (a redshift). This isotopic effect is most pronounced for vibrational modes that have a significant contribution from the motion of the oxygen atoms, such as the carbonyl (C=O) and carbon-oxygen (C-O) stretching modes of the carboxylic acid groups.

In the IR and Raman spectra of L-Glutamic Acid:HCl (¹⁷O₄), the characteristic C=O stretching vibration, typically found around 1700-1750 cm⁻¹, would be expected to shift to a lower wavenumber compared to its unlabeled counterpart. nih.govacs.org Similarly, the C-O stretching and O-H bending modes would also exhibit isotopic shifts. Analyzing these shifts confirms the successful incorporation of ¹⁷O and can provide quantitative information about the label's position if specific vibrations can be resolved. nih.gov

Table 3: Expected Isotopic Shifts in Vibrational Modes for L-Glutamic Acid:HCl (¹⁷O₄) Frequencies are approximate and shifts are illustrative of the expected effect.

Vibrational ModeTypical Frequency (¹⁶O) (cm⁻¹)Expected Frequency (¹⁷O) (cm⁻¹)Expected Isotopic Shift (cm⁻¹)
C=O Stretch (Carboxyl)~1735~1700~ -35
C-O Stretch (Carboxyl)~1240~1215~ -25
O-H Bend (Carboxyl)~1420~1400~ -20

Elucidation of Hydrogen Bonding Patterns and Conformational States

The vibrational frequencies of functional groups involved in hydrogen bonding are particularly sensitive to the strength and geometry of these interactions. researchgate.net In the solid state, L-Glutamic Acid HCl exists in a specific crystal lattice with a well-defined network of hydrogen bonds involving the carboxyl groups and the ammonium (B1175870) group. ox.ac.ukacs.org

Crystallographic and High Order Structural Analysis of L Glutamic Acid:hcl 17o4

Single-Crystal X-ray Diffraction Studies for Atomic-Resolution Solid-State Structure Elucidation

The atomic arrangement of L-Glutamic Acid Hydrochloride (L-Glu·HCl) in the solid state has been precisely determined through single-crystal X-ray diffraction. These studies provide atomic-resolution data, defining the molecule's conformation and the crystal's unit cell parameters. An early investigation was conducted by Dawson in 1953, followed by more precise determinations which have refined our understanding of the structure. nih.gov A later study at a low temperature of 153 K provided high-resolution data, allowing for the accurate location of all hydrogen atoms. nih.gov

L-Glutamic Acid Hydrochloride crystallizes in the orthorhombic system with the noncentrosymmetric space group P2₁2₁2₁. nih.govresearchgate.net This specific space group is characteristic of many chiral molecules, including various amino acid salts. iucr.org The asymmetric unit of the crystal structure contains one L-glutamic acid molecule, which is protonated, and one chloride anion (Cl⁻). iucr.org The protonation occurs on the carboxylic acid group. nih.goviucr.org

The molecular conformation is characterized by an almost planar carbon chain (C1-C5). iucr.org The planes of the α-COOH and γ-COOH groups are oriented at distinct angles relative to this carbon backbone. iucr.org The precise bond lengths and angles determined from these diffraction studies are fundamental to understanding the molecule's electronic structure and reactivity. For instance, a 2003 study reported the unit cell dimensions at 153 K as a = 5.1016 (1) Å, b = 11.6386 (4) Å, and c = 13.2500 (3) Å. nih.gov

Crystallographic Data for L-Glutamic Acid Hydrochloride at 153 K

ParameterValueReference
Chemical FormulaC₅H₁₀NO₄⁺·Cl⁻ nih.gov
Molecular Weight183.59 g/mol nih.gov
Crystal SystemOrthorhombic nih.govresearchgate.net
Space GroupP2₁2₁2₁ nih.govresearchgate.net
a (Å)5.1016 (1) nih.gov
b (Å)11.6386 (4) nih.gov
c (Å)13.2500 (3) nih.gov
Volume (ų)786.73 (4) nih.gov
Z (molecules/unit cell)4 nih.gov
Temperature (K)153 (2) nih.gov

Neutron Diffraction with Isotopic Substitution for Probing Hydrogen Atom Positions and Hydration Shell Analysis in Solution

While X-ray diffraction is powerful for determining the positions of heavy atoms, neutron diffraction is superior for accurately locating hydrogen atoms. A key neutron diffraction study of L-Glu·HCl was performed by Sequeira, Rajagopal, and Chidambaram in 1972, which provided precise coordinates for the hydrogen atoms within the crystal lattice. nih.govias.ac.in This level of detail is crucial for a complete understanding of the hydrogen bonding network that establishes the crystal structure. nih.goviucr.org The neutron diffraction data confirmed the orthorhombic P2₁2₁2₁ space group and provided definitive information on the protonation state and the geometry of the ammonium (B1175870) and carboxylic acid groups. nih.gov Comparisons between the neutron diffraction results and later, low-temperature X-ray diffraction data show general agreement, though some torsion angles involving hydrogen atoms show deviations. nih.gov

Neutron diffraction with isotopic substitution (NDIS) is a particularly powerful technique for analyzing hydration structures in solution. This method has been applied to study L-glutamic acid in an aqueous solution of sodium hydroxide. ox.ac.uk By substituting hydrogen with its isotope deuterium, researchers can extract detailed structural information about the arrangement of water molecules around the solute. ox.ac.uk These studies revealed that in solution, each carboxylate oxygen atom of the glutamic acid molecule forms an average of three hydrogen bonds with the surrounding water molecules. ox.ac.uk Furthermore, each hydrogen atom of the amine group forms a single hydrogen bond with the solvent. ox.ac.uk The NDIS technique also showed that the addition of glutamic acid significantly disrupts the natural tetrahedral hydrogen-bonding network of pure water. ox.ac.uk This detailed analysis of the hydration shell is critical for understanding the molecule's behavior and interactions in a biological context.

Detailed Analysis of Intermolecular Interactions: Hydrogen Bonding Motifs and Crystal Packing Arrangements

The crystal structure of L-Glu·HCl is stabilized by an extensive three-dimensional network of hydrogen bonds. nih.gov These interactions involve the protonated glutamic acid molecule and the chloride anion. The specific hydrogen bonding motifs identified through diffraction studies are O–H⋯Cl, N–H⋯Cl, O–H⋯O, and N–H⋯O. nih.gov

The chloride anion is a key player in the hydrogen-bonding scheme, acting as an acceptor for multiple hydrogen bonds. It is linked to the glutamic acid molecule via a strong O–H⋯Cl interaction from the carboxylic acid group and additional N–H⋯Cl interactions from the ammonium group. nih.gov These interactions effectively disrupt the head-to-tail self-assembly characteristic of pure glutamic acid crystals. iucr.org

Key Hydrogen Bond Interactions in L-Glutamic Acid Hydrochloride

Donor-H···AcceptorInteraction TypeRole in Crystal StructureReference
O–H···ClClassic Hydrogen BondLinks the carboxylic acid group to the chloride anion. nih.gov
N–H···ClClassic Hydrogen BondLinks the ammonium group to the chloride anion. nih.gov
O–H···OClassic Hydrogen BondConnects neighboring glutamic acid molecules. nih.gov
N–H···OClassic Hydrogen BondConnects ammonium groups to carbonyl oxygens of adjacent molecules. nih.gov

Investigations into Polymorphism and its Impact on Oxygen Environments and Spectroscopic Signatures

L-glutamic acid itself is known to crystallize into two different polymorphic forms, designated α and β, which have different crystal structures and stabilities. nih.govresearchgate.netacs.org However, the situation for L-glutamic acid hydrochloride is distinct. Studies on the crystallization of D,L-glutamic acid hydrochloride show that it forms a conglomerate—a physical mixture of separate D- and L-crystals—rather than a single racemic crystal. iucr.org

The difference in crystal packing between the pure enantiomeric form (L-Glu·HCl) and the racemic mixture (D,L-Glu·HCl) has a significant impact on their spectroscopic signatures, particularly in solid-state ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy. ox.ac.ukox.ac.uk ¹⁷O solid-state NMR is extremely sensitive to the local electronic environment of oxygen atoms, which is directly influenced by molecular packing and hydrogen bonding. ox.ac.ukacs.org

Magic Angle Spinning (MAS) NMR spectra of L-Glu·HCl and D-Glu·HCl are highly structured and essentially identical to each other, which is expected for enantiomers. ox.ac.ukox.ac.ukacs.org These spectra clearly resolve signals from the four distinct oxygen environments in the molecule. researchgate.netresearchgate.net In contrast, the ¹⁷O NMR spectrum of the D,L-glutamic acid hydrochloride is markedly different. ox.ac.ukox.ac.uk The presence of an additional resonance with 50% of the total intensity in the D,L form strongly implies the formation of a racemic crystal with different bonding arrangements, rather than a simple mixture of chiral crystals. ox.ac.uk This spectral difference highlights how the molecular packing, dictated by the chirality of the components, alters the hydrogen bonding and, consequently, the electronic environment around the oxygen atoms. ox.ac.ukox.ac.uk These findings underscore the utility of ¹⁷O solid-state NMR as a sensitive probe for detecting subtle structural variations arising from polymorphism and racemic crystal formation. ox.ac.ukacs.org

Computational and Theoretical Investigations of L Glutamic Acid:hcl 17o4

Quantum Mechanical (QM) Calculations for Spectroscopic Parameter Prediction

Quantum mechanical calculations are instrumental in predicting and interpreting the spectroscopic parameters of L-Glutamic Acid:HCl. These methods allow for a detailed analysis of the electronic structure and its influence on nuclear magnetic resonance (NMR) and vibrational spectra.

Density Functional Theory (DFT) Approaches for Calculating 17O NMR Shielding Parameters and Electric Field Gradients in Crystalline and Solution Phases

Density Functional Theory (DFT) has proven to be a powerful tool for the accurate prediction of 17O NMR parameters, which are highly sensitive to the local chemical environment. For L-Glutamic Acid HCl, first-principles quantum mechanical calculations have been successfully employed to assign experimental 17O NMR shielding parameters acs.org. The gauge-including projector-augmented wave (GIPAW) method, which accounts for the periodic nature of crystal structures, is a common approach for solid-state systems acs.org.

The 17O nucleus possesses a quadrupole moment, making its NMR spectrum highly sensitive to the electric field gradient (EFG) at the nucleus, a parameter that is intricately linked to molecular geometry acs.org. DFT calculations can accurately predict both the 17O NMR shielding parameters and the EFG tensors. These calculations have been used to understand the influence of hydrogen bonding on these parameters in different polymorphs of glutamic acid acs.org. Modern computational strategies often combine periodic calculations with single-molecule techniques to enhance the accuracy of EFG tensor predictions in molecular solids nih.gov. Hybrid density functionals, when used in gauge-including atomic orbital (GIAO) calculations, have demonstrated significant improvements in the accuracy of predicted NMR parameters nih.govresearchgate.net.

Studies have shown a strong correlation between calculated shielding parameters and experimental shifts, allowing for the unambiguous assignment of spectra, which can be challenging to interpret solely from experimental data due to the low natural abundance and large line widths of 17O acs.orgox.ac.uk. For instance, in L-glutamic acid–HCl, lines from all four oxygen sites can be distinguished and assigned using these computational approaches ox.ac.uk.

Table 1: Calculated vs. Experimental 17O NMR Parameters for L-Glutamic Acid HCl Note: Specific values can vary depending on the theoretical level and experimental conditions. The data below is illustrative based on findings in the literature.

Oxygen SiteCalculated Isotropic Chemical Shift (δiso, ppm)Experimental Isotropic Chemical Shift (δiso, ppm) ox.ac.ukCalculated Quadrupolar Coupling Constant (CQ, MHz)Experimental Quadrupolar Coupling Constant (PQ, MHz) ox.ac.uk
O1315-325320.78.1-8.38.22
O2310-320314.68.3-8.58.41
O3Not specifiedNot specifiedNot specifiedNot specified
O4Not specifiedNot specifiedNot specifiedNot specified

Ab Initio and Semi-Empirical Methods for Vibrational Frequencies, Intensities, and Electronic Properties

Ab initio and semi-empirical methods are widely used to investigate the vibrational properties of L-Glutamic Acid. Ab initio calculations, such as those employing Hartree-Fock (HF) or DFT methods with various basis sets (e.g., 6-31G*), can predict vibrational wavenumbers and intensities that show good agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra rasayanjournal.co.inresearchgate.net. These theoretical calculations are crucial for the accurate assignment of complex vibrational bands to specific molecular motions rasayanjournal.co.in.

For instance, calculations have been used to assign C-N amide stretching bands, NH2 rocking modes, and CH2 stretching vibrations in glutamic acid derivatives rasayanjournal.co.in. Theoretical calculations help to resolve ambiguities in experimental spectra where bands may be weak or overlapping rasayanjournal.co.in.

Semi-empirical methods, such as PM6 and RM1, offer a computationally less expensive alternative for calculating vibrational frequencies, although they may require scaling factors to better match experimental data researchgate.netsemanticscholar.org. These methods have been used to study the vibrational frequencies of L-glutamic acid, showing good general agreement with experimental findings researchgate.net. Beyond vibrational frequencies, these quantum mechanical methods can also be used to investigate electronic properties, such as the energies of frontier molecular orbitals (HOMO and LUMO), which are important for understanding the reactivity and electronic transport properties of the molecule researchgate.net.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for L-Glutamic Acid Derivatives Note: The data presented is a representative compilation from various computational studies.

Vibrational ModeExperimental IR (cm-1) rasayanjournal.co.inExperimental Raman (cm-1) rasayanjournal.co.inCalculated (HF/6-31G*) (cm-1) rasayanjournal.co.in
Asymmetric CH2 Stretch296229622950
Symmetric CH2 Stretch285728892867
C=O Stretch (Amide)167416751639
C-N Stretch (Amide)142014111403
NH2 Rocking113611331134

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution-State Interactions

Molecular dynamics simulations provide a powerful avenue to explore the dynamic behavior of L-Glutamic Acid in solution, offering insights into its conformational flexibility and interactions with solvent molecules over time.

Conformational Sampling and Free Energy Landscape Analysis

MD simulations are employed to sample the vast conformational space available to L-Glutamic Acid. By simulating the trajectory of the molecule over time, researchers can identify the most stable conformations and the energetic barriers between them. This information is used to construct a free energy landscape, which provides a map of the molecule's conformational preferences. Such analyses have revealed that the relative energies of different rotamers can shift dramatically with small changes in the local backbone dihedral angles nih.gov. Advanced sampling techniques, such as accelerated molecular dynamics, can be used to enhance the exploration of the conformational space and accurately capture the dynamic and structural properties of molecules like glutamic acid in solution acs.org. These simulations can reveal multiple distinct free energy minima, indicating a diverse conformational ensemble acs.org.

Modeling of Solvation Shells and Hydrogen Bonding Dynamics

The interaction of L-Glutamic Acid with its solvent environment is critical to its behavior. MD simulations are used to model the structure and dynamics of the solvation shells surrounding the molecule. These simulations can provide detailed information about the number and arrangement of solvent molecules in the immediate vicinity of different functional groups.

Studies on the hydration of L-Glutamic Acid have shown that the tetrahedral hydrogen bonding network of water is significantly disrupted by the presence of the amino acid ox.ac.uk. Simulations reveal that each carboxylate oxygen atom forms an average of three hydrogen bonds with the surrounding water, while each amine hydrogen forms a single hydrogen bond ox.ac.uk. The dynamics of these hydrogen bonds, such as their lifetimes and exchange rates, can also be investigated. The mobility of the local hydration shell has been shown to modulate the dynamics of different regions of the molecule by altering the local friction or viscosity nih.gov. The strength of the hydrogen bonds formed between the amino acid and water has a pronounced effect on the hydrogen bond dynamics researchgate.net.

Development and Refinement of Force Fields and Parameterization for Isotopic Species

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. The development of reliable and extensible molecular mechanics force fields is indispensable for biomolecular simulation arxiv.org.

For simulations involving isotopically labeled species like 17O-L-Glutamic Acid, it is crucial to have force fields that are properly parameterized. While standard force fields may not explicitly account for the subtle effects of isotopic substitution on molecular properties, specialized parameterization may be necessary for highly accurate simulations, particularly for predicting properties that are sensitive to nuclear mass and quantum effects, such as vibrational spectra.

The development of modern force fields often involves fitting parameters to high-quality quantum chemical data for a diverse set of molecules, including small molecules and peptides arxiv.org. This ensures that the force field can accurately reproduce quantum chemical energetic properties. While many current force fields have shown success, there is an ongoing effort to refine them to better reproduce experimental data for both folded and disordered states of biomolecules nih.gov. For nucleic acids, for example, it has been noted that state-of-the-art force fields still use Lennard-Jones parameters derived decades ago, indicating a need for future refinements nih.gov. The systematic development of more accurate and extensible force fields remains an active area of research.

Theoretical Models for Elucidating the Influence of Hydrogen Bonding on ¹⁷O NMR Observables

Theoretical and computational models are indispensable for interpreting the experimental ¹⁷O NMR spectra of L-glutamic acid hydrochloride and understanding the nuanced effects of hydrogen bonding on the ¹⁷O NMR observables. These models provide a framework for assigning specific resonances to the distinct oxygen sites within the molecule and for correlating the measured NMR parameters with the local electronic and geometric structure shaped by hydrogen bond interactions.

Initial theoretical approaches to understanding the ¹⁷O NMR parameters of L-glutamic acid HCl have involved quantum chemical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method. ox.ac.uk This method is employed to calculate the NMR shielding tensors, from which the isotropic chemical shift (δiso) can be derived. In studies of L-glutamic acid HCl, these calculations have been performed on molecular clusters of varying sizes, including up to three molecules, to approximate the solid-state environment and account for intermolecular interactions such as hydrogen bonding. ox.ac.uk By considering neighboring molecules, these models can more accurately simulate the local environment of each oxygen atom.

The theoretical models have been crucial in the assignment of the four distinct oxygen resonances observed in the solid-state ¹⁷O NMR spectrum of L-glutamic acid HCl to the four chemically inequivalent oxygen atoms: the two carboxyl carbonyl oxygens (O2 and O3) and the two hydroxyl oxygens (O1 and O4). ox.ac.uk Calculations consistently predict a larger chemical shift for the O3 site, which supports its assignment to the resonance with the largest observed shift. ox.ac.uk This calculated difference helps to resolve the experimental spectrum where the signals from the two carbonyl oxygens, and similarly the two hydroxyl oxygens, are closely spaced.

Furthermore, theoretical models elucidate the significant role of hydrogen bonding in determining the ¹⁷O NMR parameters. The quadrupolar coupling constant (CQ) and the electric field gradient (EFG) asymmetry parameter (ηQ), which are sensitive to the local electronic environment, are heavily influenced by the strength and geometry of hydrogen bonds. For instance, the near-zero asymmetry parameter for the O3 site is indicative of a more axially symmetric local geometry, which is consistent with its participation in a more planar hydrogen bonding arrangement. ox.ac.uk

Density Functional Theory (DFT) calculations are a common theoretical tool for investigating hydrogen-bonded systems and their effects on NMR parameters. lmaleidykla.ltlmaleidykla.lt By optimizing the geometry of the molecule and calculating the magnetic shielding tensors, DFT can provide insights into how proton positioning and hydrogen bond distances affect the ¹⁷O chemical shifts. lmaleidykla.ltlmaleidykla.lt While not always explicitly detailed for L-glutamic acid HCl in the literature, the principles from these models are applicable. They demonstrate a strong correlation between the ¹⁷O chemical shift and the strength of the hydrogen bond; generally, stronger hydrogen bonds lead to increased shielding and thus lower chemical shifts for the oxygen atom. lmaleidykla.lt

The sensitivity of ¹⁷O NMR parameters to the local structure, as revealed by both experimental data and theoretical models, underscores the utility of this spectroscopic technique as a probe for subtle variations in bonding environments. ox.ac.uk Differences in crystal packing and hydrogen bonding networks between different forms of glutamic acid, such as the L-form, D-form, and the DL-racemate, result in distinct ¹⁷O NMR spectra, a phenomenon that can be rationalized and explored through computational models. ox.ac.ukox.ac.uk

The research findings from the ¹⁷O NMR investigation of L-glutamic acid hydrochloride are summarized in the table below, showcasing the experimentally determined interaction parameters for each of the four oxygen sites.

SiteCQ (MHz) ± 0.03η ± 0.02δiso (ppm) ± 0.5Assignment
18.160.00322.0O3
28.310.17315.0O2
37.490.25187.0O1
47.450.25172.5O4

Mechanistic Elucidation Via Oxygen 17 Isotopic Tracing

Applications in Fundamental Enzymatic Reaction Pathway Investigations (in vitro or non-human model systems)

Isotopically labeled compounds are indispensable for tracking the fate of atoms through enzymatic reactions, providing direct evidence for proposed mechanistic steps. nih.govnih.gov Synthesizing amino acids like L-glutamic acid with ¹⁷O enrichment in the carboxyl groups allows researchers to monitor the specific transformation of these groups during catalysis. nih.gov

Glutamate-converting enzymes catalyze a variety of reactions central to amino acid metabolism. nih.gov One prominent example is glutamate (B1630785) mutase, an adenosylcobalamin-dependent enzyme that catalyzes the reversible rearrangement of L-glutamate to L-threo-3-methylaspartate. nih.govresearchgate.net This reaction is a key step in the glutamate fermentation pathway in certain anaerobic bacteria. researchgate.net

By using ¹⁷O₄-L-glutamic acid as a substrate, it is possible to trace the path of the oxygen atoms. For instance, if the enzymatic mechanism involves the formation of a transient intermediate where a carboxyl oxygen atom is exchanged with a water molecule from the solvent (H₂O), incubating the ¹⁷O-labeled substrate with the enzyme in unlabeled water (H₂¹⁶O) would result in a loss of the ¹⁷O signal from the product. Conversely, running the reaction with unlabeled glutamate in ¹⁷O-labeled water (H₂¹⁷O) could show the incorporation of the heavy isotope into the product, confirming an exchange mechanism. Such experiments are critical for distinguishing between intramolecular and intermolecular transfer mechanisms and for understanding the role of water in the active site.

Isotopic labeling is a cornerstone for identifying short-lived reaction intermediates. The presence of the ¹⁷O isotope can alter the spectroscopic properties (e.g., NMR, vibrational spectra) of a transient species, aiding in its detection and characterization. nih.gov For enzymes that process glutamate, such as glutaminase (B10826351) which converts glutamine to glutamate, or glutamate dehydrogenase which interconverts glutamate and α-ketoglutarate, ¹⁷O labeling can clarify the mechanism. nih.govresearchgate.net

In the context of glutamate mutase, the reaction is proposed to proceed via radical intermediates. nih.gov While hydrogen isotope studies have been central to understanding the hydrogen abstraction steps in this mechanism, ¹⁷O tracing could provide complementary information. nih.gov For example, if a proposed intermediate involves the temporary binding of a carboxyl group to a cofactor or an active site residue, ¹⁷O NMR spectroscopy could potentially detect this species, revealing its unique electronic environment and confirming its role in the catalytic cycle.

Stable Isotope Resolved Metabolomics (SIRM) in Controlled Model Systems

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique used to trace metabolic pathways and quantify fluxes. nih.gov In a typical SIRM experiment, a biological system is supplied with a substrate enriched with a stable isotope (like ¹³C, ¹⁵N, or ¹⁷O). nih.govnih.gov By analyzing the distribution of the isotope in downstream metabolites over time, a detailed map of metabolic activity can be constructed. nih.gov

When ¹⁷O₄-L-glutamic acid is introduced into a controlled model system, such as cell cultures or perfused organs, its oxygen atoms can be traced as it is metabolized. A primary fate of glutamate is its conversion to α-ketoglutarate, a key intermediate in the Krebs cycle. The ¹⁷O label would thus enter the central carbon metabolism. Subsequent enzymatic reactions in the Krebs cycle would transfer these labeled oxygen atoms to other intermediates like succinyl-CoA, succinate, fumarate, malate, and oxaloacetate.

By using techniques like mass spectrometry or ¹⁷O NMR spectroscopy, the rate of incorporation and the level of enrichment in these subsequent metabolites can be measured. This data allows for the direct calculation of oxygen atom flux through these specific biochemical routes, providing a quantitative measure of pathway activity under different physiological or experimental conditions.

Table 1: Theoretical Distribution of ¹⁷O Label from ¹⁷O₄-L-Glutamic Acid in a Model Metabolic System
MetaboliteTime Point 1 (T1)Time Point 2 (T2)Time Point 3 (T3)Primary Pathway Implicated
L-Glutamic AcidHigh EnrichmentMedium EnrichmentLow EnrichmentSubstrate Pool
α-KetoglutarateMedium EnrichmentHigh EnrichmentMedium EnrichmentGlutamate Dehydrogenase / Transaminases
SuccinateLow EnrichmentMedium EnrichmentHigh EnrichmentKrebs Cycle
AspartateLow EnrichmentMedium EnrichmentMedium EnrichmentTransamination from Oxaloacetate
GlutamineLow EnrichmentLow EnrichmentMedium EnrichmentGlutamine Synthetase

The pattern of ¹⁷O distribution reveals the intricate connections between metabolic pathways. For example, the appearance of ¹⁷O in aspartate (via oxaloacetate transamination) following administration of ¹⁷O₄-L-glutamic acid demonstrates the functional link between glutamate metabolism, the Krebs cycle, and amino acid synthesis.

Furthermore, SIRM can be used to determine the relative importance of different pathways. If glutamate is simultaneously funneled into the Krebs cycle and used for glutamine synthesis, the relative ¹⁷O enrichment in Krebs cycle intermediates compared to glutamine would provide a quantitative measure of the flux partitioning between these two major metabolic routes. This level of detail is crucial for building accurate computational models of cellular metabolism in non-clinical research settings.

Investigation of Isotopic Fractionation Phenomena in Chemical and Biochemical Reactions

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of a substance due to their mass differences. In biochemical reactions, this phenomenon manifests as a kinetic isotope effect (KIE), where molecules containing the heavier isotope (e.g., ¹⁷O) react at a slightly different rate than molecules with the lighter isotope (¹⁶O). Measuring these effects provides profound insight into reaction mechanisms, particularly the nature of the rate-limiting step.

While extensive research on oxygen isotope fractionation in glutamate metabolism is not widely published, the principles can be understood from studies using other isotopes, such as nitrogen. Research on the enzymatic deamination of glutamic acid has shown significant fractionation of stable nitrogen isotopes (¹⁴N vs. ¹⁵N). researchgate.net In these in vitro experiments, as the reaction progresses, the remaining, unreacted glutamic acid becomes progressively enriched in the heavier ¹⁵N isotope. This occurs because the enzyme preferentially deaminates the lighter ¹⁴N-glutamic acid. researchgate.net

This principle applies directly to ¹⁷O. An enzymatic reaction involving the cleavage of a carbon-oxygen bond in the carboxyl group of glutamate would likely exhibit a kinetic isotope effect. The C-¹⁶O bond would be broken slightly faster than the C-¹⁷O bond. As a result, the product would be depleted in ¹⁷O relative to the substrate pool, and the remaining substrate would become enriched in ¹⁷O. Quantifying this fractionation can help determine whether bond cleavage at the carboxyl group is a rate-determining step of the enzymatic mechanism.

Table 2: Isotopic Fractionation During Enzymatic Deamination of Glutamic Acid (Data adapted from ¹⁵N studies as an analogue for ¹⁷O phenomena). researchgate.net
Deamination Flux (Reaction Progress)Isotopic Enrichment of Remaining Glutamic Acid (δ¹⁵N in ‰)Calculated Isotope Effect (α)
0% (Start)0.0 ‰0.9938 ± 0.0005
~15%~1.0 ‰
~30%~2.5 ‰
~45%~4.0 ‰

This table illustrates the principle of isotopic fractionation using published nitrogen isotope data as a direct conceptual model for potential oxygen isotope effects. researchgate.net

Advanced Analytical Methodologies for Research Purity and Characterization

Multi-Nuclear Nuclear Magnetic Resonance (NMR) for Solution-State Purity and Structure Validation (beyond ¹⁷O NMR)

Proton (¹H) NMR spectroscopy is a rapid and powerful tool for confirming the identity and purity of L-Glutamic Acid HCl. The ¹H NMR spectrum provides a unique fingerprint based on the chemical environment of each proton in the molecule. For L-Glutamic Acid HCl, the spectrum typically shows distinct signals for the alpha-proton (α-CH), and the two sets of methylene (B1212753) protons (β-CH₂ and γ-CH₂). chemicalbook.comresearchgate.net The chemical shift (δ), signal integration (area under the peak), and spin-spin coupling patterns (multiplicity) are analyzed. Purity is assessed by comparing the integral of the compound's protons to those of a known internal standard and by the absence of signals from impurities. researchgate.net

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal in the ¹³C NMR spectrum. chemicalbook.com For L-Glutamic Acid, five distinct resonances are expected, corresponding to the two carboxyl carbons (C1 and C5), the alpha-carbon (C2), and the two methylene carbons (C3 and C4). chemicalbook.combmrb.io The chemical shifts of the carboxyl carbons are particularly sensitive to their environment and protonation state. ¹³C NMR is invaluable for confirming the carbon framework's integrity and detecting carbon-containing impurities that might not be visible in the ¹H spectrum.

Together, ¹H and ¹³C NMR are used to provide unambiguous structural confirmation. The data from these experiments validate that the isotopic labeling process did not alter the fundamental structure of the L-Glutamic Acid molecule.

Table 3: Representative NMR Chemical Shifts (δ) for L-Glutamic Acid
NucleusAtom PositionApproximate Chemical Shift (ppm)Reference
¹Hα-CH~3.75 (triplet) researchgate.net
β-CH₂~2.1 (multiplet) researchgate.net
γ-CH₂~2.47 (triplet) researchgate.net
¹³CC1 (-COOH)~174 chemicalbook.com
C2 (α-CH)~55 chemicalbook.com
C3 (β-CH₂)~30 chemicalbook.com
C4 (γ-CH₂)~33 chemicalbook.com
C5 (-COOH)~181 chemicalbook.com

Note: Chemical shifts are dependent on solvent, pH, and concentration. Values are approximate.

Capillary Electrophoresis (CE) for High-Resolution Separation and Purity Profiling

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers distinct advantages for the analysis of charged species like amino acids, including minimal sample consumption, high resolution, and rapid analysis times. creative-proteomics.comnih.gov It is an excellent complementary technique to HPLC for purity profiling. researchgate.net

In its simplest form, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field. researchgate.net For amino acids, separation is typically performed at a low acidic pH (e.g., using 1 M formic acid as the electrolyte), which ensures that all amino acids are positively charged and migrate in the same direction. acs.orgnih.gov

For purity profiling of L-Glutamic Acid:HCl (¹⁷O₄), CE can resolve the main component from small, charged impurities with high efficiency. Coupling CE with various detectors enhances its utility:

CE-UV: Utilizes direct or indirect UV absorption for detection. Derivatization may be needed to enhance sensitivity for amino acids with weak UV absorbance. creative-proteomics.com

CE-MS: Provides high sensitivity and selectivity, making it a powerful tool for identifying unknown impurities and confirming the mass of the isotopically labeled compound. acs.orgnih.gov

CE-LIF (Laser-Induced Fluorescence): Offers extremely high sensitivity after derivatization with a fluorescent tag, ideal for detecting trace-level impurities. creative-proteomics.com

Furthermore, CE is a powerful technique for chiral separations . By adding a chiral selector to the background electrolyte (BGE), enantiomeric separation of D- and L-glutamic acid can be achieved. acs.orgresearchgate.net Commonly used chiral selectors include cyclodextrins (e.g., γ-cyclodextrin), chiral crown ethers, and macrocyclic antibiotics. creative-proteomics.comacs.orgchromatographyonline.com This capability allows CE to serve as an orthogonal method to chiral HPLC for verifying the enantiomeric purity of L-Glutamic Acid:HCl (¹⁷O₄). acs.org

Table 4: Capillary Electrophoresis Modes for L-Glutamic Acid Analysis
CE ModeTypical Electrolyte / AdditiveDetection MethodPrimary ApplicationReference
Capillary Zone Electrophoresis (CZE)Low pH buffer (e.g., 1 M Formic Acid)MSPurity profiling, quantification of underivatized amino acids. acs.orgnih.gov
Chiral CEBackground electrolyte with γ-cyclodextrinUV, LIFEnantiomeric purity assessment (separation of L- and D-forms). acs.org
Micellar Electrokinetic Chromatography (MEKC)Buffer with surfactants (e.g., SDS) and chiral selectorsUVImproved resolution of neutral and charged species, including enantiomers. acs.org

Emerging Research Frontiers and Methodological Advancements in the Study of L Glutamic Acid:hcl ¹⁷o₄

The study of isotopically labeled compounds, particularly those involving quadrupolar nuclei like ¹⁷O, is a dynamic field of chemical research. For L-glutamic acid hydrochloride enriched with ¹⁷O, recent progress has been driven by the convergence of advanced spectroscopic techniques, powerful computational methods, and innovative enrichment strategies. These frontiers are not only refining our understanding of this specific molecule but are also paving the way for broader applications in structural biology and mechanistic enzymology.

Q & A

Q. What are the key safety protocols for handling L-Glutamic Acid:HCl (17O4) in laboratory settings?

L-Glutamic Acid:HCl (17O4) is classified as a skin and eye irritant (GHS05, Danger) . Researchers must use personal protective equipment (PPE), including N95 masks, gloves, and eye protection. In case of skin contact, immediately rinse with soap and water; for eye exposure, flush with water for 15 minutes and seek medical attention. Avoid dust formation during handling, and ensure proper ventilation in workspaces. Spills should be contained using inert absorbents and disposed of as hazardous waste .

Q. How is L-Glutamic Acid:HCl (17O4) synthesized and characterized for isotopic purity?

The synthesis involves isotopic labeling (e.g., 17O4) through controlled hydrolysis or enzymatic reactions. Characterization requires nuclear magnetic resonance (NMR) to verify isotopic enrichment and high-performance liquid chromatography (HPLC) to assess chemical purity (>98%). Mass spectrometry (MS) confirms molecular weight (183.590 g/mol) and isotopic distribution .

Q. What are the primary applications of L-Glutamic Acid:HCl (17O4) in basic biochemical studies?

It is used as a substrate in neurotransmitter research, particularly in studying glutamatergic signaling pathways. For example, it modulates ionotropic glutamate receptors in neuronal assays and serves as a precursor in γ-glutamyltransferase enzymatic studies .

Advanced Research Questions

Q. How can isotopic labeling (17O4) in L-Glutamic Acid:HCl resolve mechanistic ambiguities in metabolic flux analysis?

The 17O4 label enables tracing oxygen incorporation in metabolic intermediates via NMR or mass spectrometry. For instance, in studies of the Krebs cycle, isotopic enrichment in α-ketoglutarate derivatives can clarify whether glutamate oxidation occurs via mitochondrial or cytosolic pathways. This approach reduces ambiguity in flux measurements caused by overlapping metabolic pools .

Q. What experimental strategies address contradictions in reported neurotoxic vs. neuroprotective effects of L-Glutamic Acid:HCl?

Discrepancies may arise from concentration-dependent effects or model-specific responses. Researchers should:

  • Use dose-response curves (e.g., 0.1–10 mM) to identify threshold concentrations for toxicity.
  • Validate findings across multiple models (e.g., primary neurons vs. cell lines).
  • Control for extracellular pH, as the hydrochloride form may acidify media, confounding results .

Q. How does L-Glutamic Acid:HCl (17O4) interact with other neurotransmitters in synaptic plasticity studies?

Co-application with glycine or γ-aminobutyric acid (GABA) in electrophysiological assays (e.g., patch-clamp) reveals modulatory effects on NMDA receptor activation. Advanced protocols include:

  • Simultaneous calcium imaging to track intracellular signaling.
  • Isotopic labeling to distinguish glutamate pool dynamics in presynaptic vs. postsynaptic compartments .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying L-Glutamic Acid:HCl (17O4) in complex biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Provides sensitivity for low-abundance samples (detection limit ~0.1 ng/mL).
  • Capillary electrophoresis (CE) : Resolves glutamate from structurally similar metabolites (e.g., aspartate).
  • Isotope dilution assays : Use 17O4-labeled internal standards to correct for matrix effects .

Q. How can researchers mitigate batch-to-batch variability in isotopic purity during experimental design?

  • Source reagents from certified suppliers with batch-specific certificates of analysis.
  • Pre-screen batches using NMR to confirm 17O4 enrichment (>30%) and absence of unlabeled contaminants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.